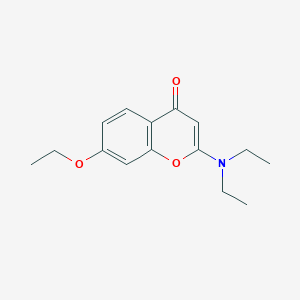

2-(Diethylamino)-7-ethoxychromone

Description

Properties

CAS No. |

131942-55-7 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

2-(diethylamino)-7-ethoxychromen-4-one |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3 |

InChI Key |

QAHJXTVDICVNRP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |

Canonical SMILES |

CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |

Other CAS No. |

131942-55-7 |

Synonyms |

2-(diethylamino)-7-ethoxychromone 2-DEAEC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups: The diethylamino group at C-2 enhances solubility in polar solvents compared to alkyl or aromatic substituents (e.g., methyl, benzyl) due to its tertiary amine nature .

- Bioactivity: Antiplatelet activity is uniquely pronounced in this compound, likely due to the synergistic effect of the ethoxy group at C-7 and the diethylamino group at C-2, which may optimize receptor binding . In contrast, 2-(N,N-dimethylamino)chromones show weaker biological effects, emphasizing the role of bulkier alkylamino groups .

- Thermal Stability: Higher melting points (e.g., 180–182°C for the target compound vs. 89–91°C for 5-hydroxy-2-isopropyl-7-methoxychromone) correlate with increased molecular symmetry and intermolecular hydrogen bonding from ethoxy and amino groups .

2.3 Spectroscopic and Analytical Comparisons

- NMR Shifts : The C-7 ethoxy group in the target compound produces a distinct singlet at δ 4.38 ppm (¹H-NMR), whereas methoxy groups in analogues resonate at δ 3.48–3.80 ppm .

- Mass Fragmentation: this compound exhibits a prominent [M+H]+ peak at m/z 277.3, with cleavage at the amino-ethyl bond. In contrast, 2-isopropyl analogues fragment via loss of the isopropyl group (m/z 234 → 192) .

- IR Spectroscopy: The carbonyl stretch (1654–1677 cm⁻¹) is consistent across chromones, but the target compound shows additional N-H stretches (~2967 cm⁻¹) absent in non-amino derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Diethylamino)-7-ethoxychromone, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 7-ethoxy-4-hydroxycoumarin with diethylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) to introduce the diethylamino group .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.

- Characterization : Use NMR (e.g., H NMR for ethoxy protons at δ 1.3–1.5 ppm and diethylamino protons at δ 2.5–3.0 ppm), IR (C=O stretch ~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced: How can reaction conditions (e.g., solvent polarity, temperature) be optimized to improve the yield of this compound?

Answer:

Employ a Design of Experiments (DoE) approach:

- Variables : Test solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid).

- Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions.

- Validation : Compare HPLC purity profiles (C18 column, UV detection at 254 nm) across trials to confirm reproducibility .

Basic: What spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : C NMR to confirm carbonyl (C=O at ~180 ppm) and aromatic carbons.

- UV-Vis : Absorbance maxima (~320 nm) to validate chromophore consistency.

- HPLC-PDA : Purity assessment (>95%) with retention time comparison against a reference standard .

Advanced: How do modifications to the diethylamino or ethoxy substituents affect the compound’s bioactivity in kinase inhibition assays?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing diethylamino with pyrrolidine or varying ethoxy chain length).

- In vitro assays : Test kinase inhibition (IC) using ADP-Glo™ kinase assays.

- Molecular Docking : Compare binding poses in kinase active sites (e.g., CDK2 or EGFR) using AutoDock Vina .

Data Contradiction: How should researchers resolve discrepancies in reported cytotoxicity data for this compound across studies?

Answer:

- Meta-analysis : Normalize data using Z-scores to account for variability in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (MTT vs. SRB).

- Reproducibility testing : Replicate experiments under standardized conditions (e.g., 48-hour exposure, 10% FBS).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to identify significant differences .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding stability in plasma proteins (e.g., albumin) using GROMACS.

- Validation : Cross-reference with experimental logP (octanol/water) and microsomal stability data .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Answer:

- Methods Section : Specify equipment (e.g., Bruker AVANCE III HD NMR) and parameters (e.g., 400 MHz, CDCl solvent).

- Supplementary Information : Include raw spectral data (e.g., NMR, HRMS) and chromatograms.

- Ethical Reporting : Adhere to IUPAC nomenclature and SI units, avoiding ambiguous terms like “yield improved significantly” .

Advanced: How can researchers validate the proposed mechanism of action for this compound in cellular models?

Answer:

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target proteins (e.g., kinases) and assess phenotypic changes.

- Biochemical assays : Measure ATP/ADP ratios or phosphorylation levels via Western blot.

- Control experiments : Include inactive analogs (e.g., 7-methoxy derivatives) to confirm specificity .

Data Analysis: What statistical approaches are appropriate for dose-response studies involving this compound?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.

- Error Analysis : Report 95% confidence intervals and use Kolmogorov-Smirnov tests to confirm normality.

- Visualization : Use heatmaps for high-throughput screening data .

Advanced: How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.